molecular formula C24H20N2 B3863952 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanenitrile

3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanenitrile

Cat. No.: B3863952
M. Wt: 336.4 g/mol
InChI Key: ZDVXZJRMKJSKSX-UHFFFAOYSA-N
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Description

3-(5-Methyl-2,3-diphenyl-1H-indol-1-yl)propanenitrile is a nitrile-functionalized indole derivative characterized by a substituted indole core. Its structure features a 5-methyl group and 2,3-diphenyl substituents on the indole ring, with a propanenitrile chain at the N1 position.

Properties

IUPAC Name

3-(5-methyl-2,3-diphenylindol-1-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2/c1-18-13-14-22-21(17-18)23(19-9-4-2-5-10-19)24(26(22)16-8-15-25)20-11-6-3-7-12-20/h2-7,9-14,17H,8,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVXZJRMKJSKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Substitution Reactions: The indole core is then subjected to electrophilic substitution reactions to introduce the methyl and phenyl groups at the desired positions.

    Nitrile Introduction:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and controlled reaction conditions to ensure high purity and efficiency.

Chemical Reactions Analysis

3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanenitrile can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.

Scientific Research Applications

3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanenitrile has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanenitrile involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication . The nitrile group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Functional Group Impact

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Molecular Formula Core Structure Substituents Functional Groups Notable Properties
3-(5-Methyl-2,3-diphenyl-1H-indol-1-yl)propanenitrile C24H19N2 Indole 5-methyl, 2,3-diphenyl Nitrile High steric bulk; enhanced lipophilicity
3-(2,3-Dihydro-1H-indol-1-yl)propanenitrile (CID 20577021) C11H12N2 Dihydroindole None Nitrile Smaller size (MW 172.23); reduced steric hindrance
3-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile C13H13N3O Pyrazole 5-hydroxy, 3-methyl, 1-phenyl Nitrile, Hydroxy Increased polarity due to -OH; potential for hydrogen bonding
3-(5-Methoxy-1H-indol-3-yl)-3-oxopropanenitrile C12H9N2O2 Indole 5-methoxy, 3-oxo Nitrile, Ketone Electron-withdrawing ketone; altered electronic profile
3-(2,3-Dimethyl-1H-indol-1-yl)propanenitrile C13H14N2 Indole 2,3-dimethyl Nitrile Reduced steric bulk compared to diphenyl analogs
3-(3-(Methyl(7-phenyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile C27H27N7 Pyrimidoindole 7-phenyl, piperidine Nitrile, Amine Extended planar aromatic system; basic piperidine moiety

Key Comparisons

Steric and Lipophilic Effects
  • The diphenyl substitution at positions 2 and 3 of the indole ring in the target compound contributes to significant steric hindrance and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • The dihydroindole analog (CID 20577021) lacks aromaticity in its fused ring, reducing planarity and π-stacking capabilities compared to the fully aromatic target compound .
Electronic and Reactivity Profiles
  • This contrasts with the target compound’s purely hydrocarbon substituents .
  • The pyrazole derivative (C13H13N3O) features a hydroxyl group, enabling hydrogen bonding and increasing polarity, which could enhance solubility but reduce blood-brain barrier penetration compared to the target compound .

Data Table: Physicochemical Properties

Property Target Compound Dihydroindole Analog Pyrazole Derivative Methoxy-oxo Analog
Molecular Weight 311.43 g/mol 172.23 g/mol 227.26 g/mol 227.22 g/mol
logP (Predicted) ~5.2 ~1.8 ~2.5 ~2.9
Hydrogen Bond Acceptors 2 2 4 4
Rotatable Bonds 4 3 4 4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanenitrile
Reactant of Route 2
Reactant of Route 2
3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanenitrile

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